![molecular formula C31H26FN3S B393125 2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE](/img/structure/B393125.png)
2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and various aromatic substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thiazole ring and the aromatic substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
- 2-[3-(4-chlorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole
- 2-[3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole
Uniqueness
The uniqueness of 2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C31H26FN3S |
|---|---|
分子量 |
491.6g/mol |
IUPAC名 |
2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-4-naphthalen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C31H26FN3S/c1-20(2)21-7-10-24(11-8-21)30-18-28(23-13-15-27(32)16-14-23)34-35(30)31-33-29(19-36-31)26-12-9-22-5-3-4-6-25(22)17-26/h3-17,19-20,30H,18H2,1-2H3 |
InChIキー |
VZGNZZSTBMDSBI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)F |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B393043.png)
![3-(4-bromophenyl)-2-[4-(dimethylamino)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B393045.png)
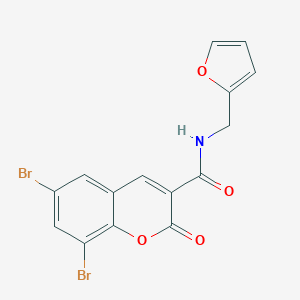
![1-[(2-bromo-5-chlorophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B393048.png)
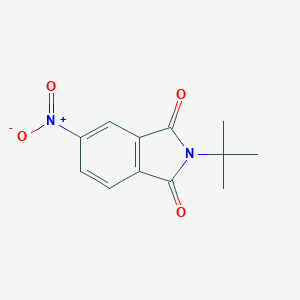
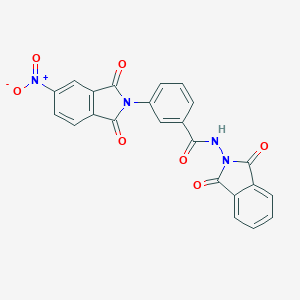
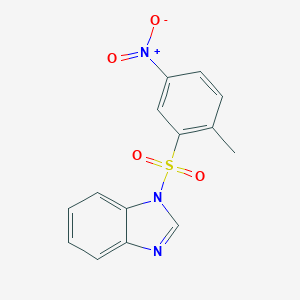
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B393057.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B393058.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B393059.png)
![Methyl 3-{3-[(acetyloxy)methyl]-2,4,6-trimethylphenyl}-2-cyanoacrylate](/img/structure/B393061.png)
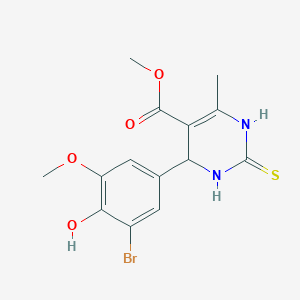
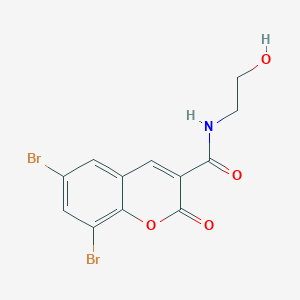
![6,8-dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B393065.png)
